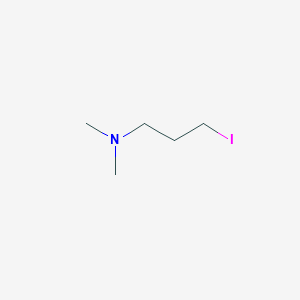
2,2-Dipropoxypropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dipropoxypropane is a chemical compound with the molecular formula C~9~H~20~O~2~ . Its IUPAC Standard InChI is InChI=1S/C9H20O2/c1-5-7-10-9(3,4)11-8-6-2/h5-8H2,1-4H3 . The chemical structure can be visualized as a propane molecule with two propoxy (C~3~H~7~O) groups attached at the second carbon atom. These propoxy groups consist of a three-carbon chain linked to an oxygen atom .
Synthesis Analysis
The synthesis of this compound typically involves the reaction of propylene oxide (also known as 1,2-epoxypropane) with propanol (1-propanol or n-propanol). The reaction proceeds via an alkoxylation process, where the propylene oxide reacts with propanol to form the desired product. The reaction can be catalyzed by various acidic or basic catalysts .
Molecular Structure Analysis
The molecular structure of this compound consists of a central propane backbone with two propoxy groups attached. The propoxy groups are connected to the second carbon atom of the propane chain. The compound’s three-dimensional arrangement is crucial for understanding its properties and reactivity .
Chemical Reactions Analysis
Physical And Chemical Properties Analysis
Mécanisme D'action
Propriétés
Numéro CAS |
66379-69-9 |
|---|---|
Formule moléculaire |
C9H20O2 |
Poids moléculaire |
160.25 g/mol |
Nom IUPAC |
2,2-dipropoxypropane |
InChI |
InChI=1S/C9H20O2/c1-5-7-10-9(3,4)11-8-6-2/h5-8H2,1-4H3 |
Clé InChI |
RNOCQESTKSYZTE-UHFFFAOYSA-N |
SMILES |
CCCOC(C)(C)OCCC |
SMILES canonique |
CCCOC(C)(C)OCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



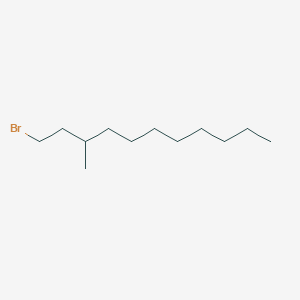
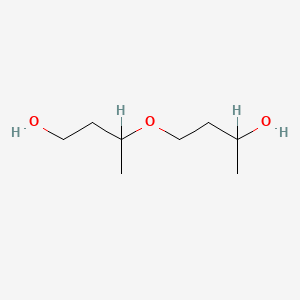
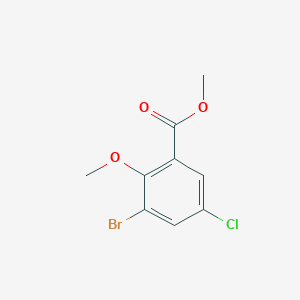
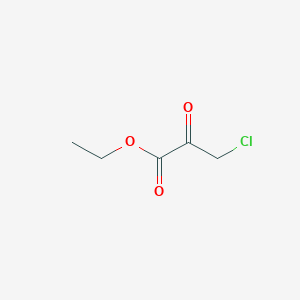
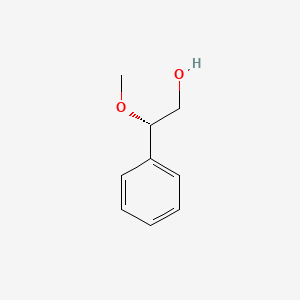
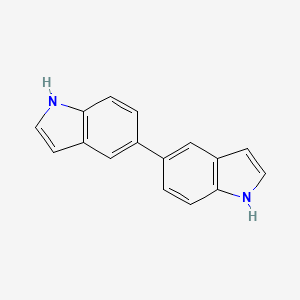
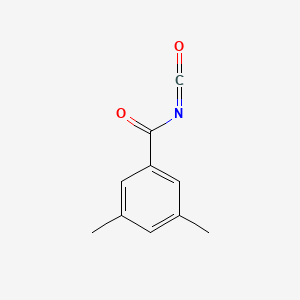

![11h-Indeno[1,2-b]quinolin-11-ol](/img/structure/B3192890.png)



![Butanoic acid, 4-[bis(2-pyridinylmethyl)amino]-](/img/structure/B3192949.png)
